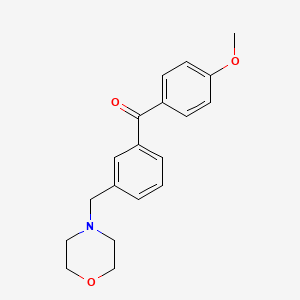

4'-Methoxy-3-morpholinomethyl benzophenone

描述

4’-Methoxy-3-morpholinomethyl benzophenone is a chemical compound that belongs to the benzophenone family. It has the molecular formula C19H21NO3 and a molecular weight of 311.4 g/mol. This compound is characterized by the presence of a methoxy group at the 4’ position and a morpholinomethyl group at the 3 position on the benzophenone core structure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-morpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 4’-Methoxy-3-morpholinomethyl benzophenone involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

化学反应分析

Types of Reactions

4’-Methoxy-3-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 4’-Hydroxy-3-morpholinomethyl benzophenone.

Reduction: 4’-Methoxy-3-morpholinomethyl benzohydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

科学研究应用

4’-Methoxy-3-morpholinomethyl benzophenone has several scientific research applications:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of UV-curable coatings and inks.

作用机制

The mechanism of action of 4’-Methoxy-3-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound generates free radicals that can initiate polymerization reactions. The morpholinomethyl group enhances its solubility and reactivity in various solvents, making it a versatile photoinitiator.

相似化合物的比较

Similar Compounds

4-Methoxybenzophenone: Lacks the morpholinomethyl group, making it less soluble and reactive in certain applications.

3-Methoxy-3’-morpholinomethyl benzophenone: Similar structure but with the methoxy group at the 3 position, affecting its photophysical properties.

2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group, making it more hydrophilic and suitable for different applications.

Uniqueness

4’-Methoxy-3-morpholinomethyl benzophenone is unique due to the presence of both the methoxy and morpholinomethyl groups, which enhance its solubility, reactivity, and photoinitiating properties. This makes it particularly useful in applications requiring efficient UV absorption and radical generation .

生物活性

4'-Methoxy-3-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family, which is widely recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, cosmetics, and materials science. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{17}H_{19}N_{1}O_{3}

- Molecular Weight : 285.34 g/mol

This compound features a benzophenone core with a methoxy group and a morpholinomethyl side chain, which contribute to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways in cells. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Antioxidant Activity : Like other benzophenones, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, making it a candidate for use in preservatives within cosmetic formulations.

Case Studies

- Antioxidant Activity Assessment :

-

Enzyme Inhibition Studies :

- Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain cytochrome P450 enzymes at micromolar concentrations, indicating its potential role in drug interactions and metabolism.

- Antimicrobial Efficacy :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | 285.34 | High | Moderate | Yes |

| Benzophenone-4 | 228.25 | Moderate | Low | No |

| Benzophenone-3 | 228.25 | High | Moderate | Yes |

常见问题

Q. Basic: What are the recommended synthetic routes for 4'-methoxy-3-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves a multi-step approach:

Friedel-Crafts acylation to introduce the benzophenone backbone, using AlCl₃ as a catalyst in nitrobenzene (as demonstrated for related benzophenones in ).

Morpholine incorporation via nucleophilic substitution or reductive amination. For example, chloromethyl intermediates (e.g., 3-chloromethyl-4'-methoxybenzophenone) could react with morpholine under basic conditions (K₂CO₃, DMF) .

Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures).

Optimization tips : Monitor reaction progress using TLC with hexane/EtOAc (3:1) and adjust stoichiometry of morpholine (1.2–1.5 equiv.) to minimize side products. highlights the importance of solvent polarity in similar systems; lower permittivity solvents (e.g., dichloromethane) may enhance reaction rates .

Q. Basic: How can the structural integrity of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm, singlet) and morpholinomethyl protons (δ ~2.5–3.5 ppm, multiplet). The benzophenone carbonyl (C=O) appears at ~195–200 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm C=O stretching (~1660 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- X-ray crystallography : Resolve the dihedral angle between phenyl rings (e.g., ~57° in analogous benzophenones) and hydrogen-bonding networks (e.g., O–H⋯O interactions in ) .

Q. Advanced: What computational methods are suitable for predicting the solvatochromic behavior of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electronic transitions. Compare computed vibrational frequencies (e.g., ν(C=O)) with experimental IR data .

- Solvent modeling : Use the polarizable continuum model (PCM) to simulate solvent effects. shows that halogenated solvents (e.g., CCl₄) induce larger ν(C=O) shifts due to stronger dipole interactions .

- Molecular dynamics (MD) : Simulate hydrogen-bond lifetimes (e.g., ~7.7 ps for benzophenone-water interactions) to assess kinetic stability in aqueous environments .

Q. Advanced: How can researchers resolve contradictions in the biological activity data of substituted benzophenones?

Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) and assay against targets (e.g., fungal enzymes). notes that methyl substitution enhances antifungal activity .

- Dose-response curves : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Control for solvent interference : Use DMSO concentrations <0.1% to avoid false positives in cell-based assays .

Q. Advanced: What mechanistic insights govern the complexation of this compound with metal ions?

Answer:

- Stepwise mechanism (as shown for Al(III) in ):

- Kinetic analysis : Use stopped-flow spectroscopy to measure rate constants. Ionic strength adjustments (e.g., NaClO₄) can validate electrostatic contributions .

Q. Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Melting point : Compare experimental values (e.g., 58–63°C for 4-methoxybenzophenone in ) with literature .

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.

Q. Advanced: How does the morpholinomethyl substituent influence the photophysical properties of benzophenone derivatives?

Answer:

- Electronic effects : The morpholine group’s electron-donating nature increases electron density on the benzophenone, red-shifting UV-Vis absorption (e.g., λmax ~290→310 nm) .

- Solvatochromism : In alcohols, ν(C=O) splits into two bands due to hydrogen bonding (vs. a single peak in halogenated solvents) .

- Lifetime studies : Time-resolved fluorescence can quantify excited-state decay pathways altered by morpholine’s steric bulk.

属性

IUPAC Name |

(4-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCBYGUIXIGDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643071 | |

| Record name | (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-09-8 | |

| Record name | (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。